molecular formula C7H16O3 B026408 Triethyl orthoformate CAS No. 108055-42-1

Triethyl orthoformate

Cat. No. B026408
M. Wt: 148.2 g/mol
InChI Key: GKASDNZWUGIAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethyl orthoformate (TEOF) is a colorless, flammable liquid that is widely used in organic synthesis due to its ability to protect alcohols and amines. TEOF is a versatile reagent that is commonly used in the preparation of esters, ketones, and aldehydes. It is also used as a solvent and as a reagent in the manufacture of pharmaceuticals, agrochemicals, and fragrances. In

Scientific Research Applications

1. Applications in Battery Technology

TEOF has been explored as a solvent in lithium-ion batteries, particularly with graphite anodes. It helps suppress the co-intercalation of solvated lithium-ions into graphite layers, thus improving cell performance. This is attributed to the effective formation of a solid electrolyte interphase (SEI) film, composed mainly of ROCO2Li, ROLi, Li2CO3, and similar compounds, which stabilizes the graphite surface (Wang, Huang, & Jia, 2006).

2. Use in Organic Synthesis

TEOF plays a significant role in organic synthesis, particularly in reactions involving pyrroles, dipyrrylmethanes, and similar compounds. It has been used in formulating certain pyrroles and in converting them into tripyrrylmethanes, showcasing its versatility in organic reactions (Clezy, Fookes, & Liepa, 1972).

3. Application in Materials Science

In materials science, TEOF has been used in the development of chitosan-(poly vinyl) alcohol-based biodegradable scaffolds with heparin-binding ability. This application is significant for promoting neovascularization and wound healing in regenerative medicine. The cross-linking ability of TEOF enhances the structural and functional properties of these hydrogels (Shahzadi et al., 2016).

4. Role in Analytical Chemistry

TEOF is also utilized in analytical chemistry, specifically in gas chromatography. It has been employed for the determination of genotoxic impurities in certain compounds, demonstrating its utility in ensuring the purity and safety of pharmaceutical ingredients (Bhatale, Kaliyaperumal, Mannathusamy, & Ramalingam, 2021).

properties

IUPAC Name

diethoxymethoxyethane
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InChI

InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3
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InChI Key

GKASDNZWUGIAMG-UHFFFAOYSA-N
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Canonical SMILES

CCOC(OCC)OCC
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Molecular Formula

C7H16O3
Record name ETHYL ORTHOFORMATE
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DSSTOX Substance ID

DTXSID8041957
Record name Ethyl orthoformate
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Molecular Weight

148.20 g/mol
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Physical Description

Ethyl orthoformate appears as a clear, colorless liquid with a pungent odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Liquid with a sweetish odor like pine needles; [Merck Index] Clear colorless liquid with a pungent odor; [CAMEO]
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Vapor Pressure

3.86 [mmHg]
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Product Name

Triethyl orthoformate

CAS RN

122-51-0, 108055-42-1
Record name ETHYL ORTHOFORMATE
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Synthesis routes and methods I

Procedure details

Mono(2-hydroxyethyl)sebacate and 23.6 g (0.1 mole) 1,2,2,6,6-pentamethylpiperidin-4-ol 17.1 g (0.1 mole) were esterified by heating with 0.4 g toluenesulfonic acid catalyst and 100 cc toluene in a reflux apparatus including a Dean-Stark trap to collect the reaction water as it evolved. When no more water obtained 22.2 g (0.15 mole) triethyl orthoformate was added and heating under reflux continued for 9 hours. Stripping under vacuum removed toluene and excess triethyl orthoformate, and left an oily liquid product represented by formula ##STR49##
Name
Mono(2-hydroxyethyl)sebacate
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23.6 g
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100 mL
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0.4 g
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Synthesis routes and methods II

Procedure details

The title compound can be obtained starting from stoichiometric amounts of 4-formyl-3-methoxybenzonitrile (Example 10A), 4-aminopyridin-2(1H)-one [Searls, T., McLaughlin, L. W., Tetrahedron 55, 11985-11996 (1999)] and allyl 4,4,4-trifluoro-3-oxobutanoate [Moseley, J. D., Tetrahedron Lett. 46, 3179-3181 (2005)]. This entails firstly the dihydropyridine synthesis being carried out in ethanol without addition of additives at the reflux temperature overnight. The initially resulting intermediate allyl 4-(4-cyano-2-methoxyphenyl)-2-hydroxy-5-oxo-2-(trifluoromethyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridine-3-carboxylate can then be dehydrated with acetic acid in a literature-based process [cf. Moseley, J. D., Tetrahedron Lett. 46, 3179-3181 (2005)]. Subsequently, allyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2-(trifluoromethyl)-1,4-dihydro-1,6-naphthyridine-3-carboxylate can be obtained by reaction with triethyl orthoformate in analogy to the synthesis of Example 29A. Final allyl ester cleavage using Wilkinson's catalyst [tris(triphenylphosphine)rhodium(I) chloride] in acetic acid affords the title compound [cf. Moseley, J. D., Tetrahedron Lett. 46, 3179-3181 (2005)].
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allyl 4,4,4-trifluoro-3-oxobutanoate
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allyl 4-(4-cyano-2-methoxyphenyl)-2-hydroxy-5-oxo-2-(trifluoromethyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridine-3-carboxylate
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Synthesis routes and methods III

Procedure details

A stirred mixture of triethoxymethane (339 mL, 2037 mmol), and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (35.2 g, 244 mmol) was heated to 80° C. for 1 hour. A suspension of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine [41.4 g, 204 mmol; prepared according to the procedure described by Misra, R. N., et al. Bioorg. Med. Chem. Lett. 2003, 13, 1133-1136, except desalting was performed as follows: 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride (44 g) was partitioned between MTBE (300 mL) and 1N aqueous NaOH (300 mL), after separating the phases, the aqueous suspension was re-extracted with MTBE (8×100 mL), followed by drying (Na2SO4) the combined organic phases, and concentration in vacuo to obtain the free-based 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (30 g)] in triethoxymethane (339 mL, 2037 mmol) was added at once and heating at 80° C. was continued for 18 hours under N2. After cooling to room temperature, toluene azeotrope (2×200 mL) was utilized to remove EtOH. The resulting suspension was diluted with diethyl ether (500 mL) and filtered to obtain a yellow solid (33.5 g, 46%). 1H NMR (400 MHz, CDCl3) δ 11.13 (d, J=13 Hz, 1H), 8.26 (d, J=13 Hz, 1H), 7.50 (d, J=2 Hz, 1H), 7.25 (d, J=9 Hz, 2H), 6.88 (d, J=9 Hz, 2H), 6.21 (d, J=2 Hz, 1H), 5.28 (s, 2H), 3.78 (s, 3H), 1.74 (s, 6H).
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339 mL
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35.2 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethyl orthoformate
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Triethyl orthoformate
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Triethyl orthoformate
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Triethyl orthoformate
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Triethyl orthoformate
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Triethyl orthoformate

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